Triphenyltellanium thiocyanate
Description
Triphenyltellanium thiocyanate (hypothetical formula: (C₆H₅)₃TeSCN) is an organometallic compound comprising a tellurium center bonded to three phenyl groups and a thiocyanate anion (SCN⁻). Organometallic thiocyanates are often studied for their coordination chemistry, catalytic applications, and unique reactivity patterns due to the interplay between the metal center and the thiocyanate ligand .
Properties
CAS No. |
61042-63-5 |
|---|---|
Molecular Formula |
C19H15NSTe |
Molecular Weight |
417.0 g/mol |
IUPAC Name |
triphenyltellanium;thiocyanate |
InChI |
InChI=1S/C18H15Te.CHNS/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3/h1-15H;3H/q+1;/p-1 |
InChI Key |
GNUOQCWYCSVXJD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Te+](C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenyltellanium thiocyanate can be synthesized through several methods. One common approach involves the reaction of triphenyltellurium chloride with potassium thiocyanate in an organic solvent such as acetone or acetonitrile. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Triphenyltellanium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state tellurium compounds.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different organotellurium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce various organotellurium derivatives .
Scientific Research Applications
Triphenyltellanium thiocyanate has several scientific research applications:
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: In materials science, this compound is studied for its potential use in the development of novel materials with unique electronic or optical properties
Mechanism of Action
The mechanism by which triphenyltellanium thiocyanate exerts its effects involves the interaction of the tellurium and thiocyanate groups with molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, while the tellurium atom can undergo redox reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares Triphenyltellanium thiocyanate with structurally related thiocyanate compounds:
*Note: this compound is a hypothetical compound; data inferred from analogs.
Chemical and Functional Differences
- Central Atom Effects: Tellurium vs. Arsenic: Tellurium’s larger atomic radius and lower electronegativity compared to arsenic (Te: 2.1, As: 2.18) may result in weaker metal-ligand bonds and distinct redox behavior. Tetraphenylarsanium thiocyanate forms stable ionic structures, while this compound might exhibit greater Lewis acidity . Organometallic vs.
- Applications: Biochemical Use: Ammonium thiocyanate is critical in antibody avidity testing, where its chaotropic properties disrupt antigen-antibody interactions . Thermodynamic Applications: Sodium thiocyanate’s role in absorption refrigeration systems stems from its ability to form stable solutions with ammonia, enhancing heat transfer efficiency . Synthetic Utility: Ethyl thiocyanate participates in constructing thiadiazole and thiazolidinone derivatives, highlighting the versatility of organic thiocyanates in heterocyclic chemistry .
Thermal and Stability Profiles
- Thermal Decomposition: Sodium thiocyanate decomposes at ~310°C, releasing toxic gases (e.g., HCN), whereas organometallic thiocyanates like Tetraphenylarsanium thiocyanate exhibit higher thermal stability (>400°C) due to aromatic shielding .
- Reactivity : Thiocyanate ligands can act as ambidentate nucleophiles (bonding via S or N). In this compound, the tellurium center may polarize the SCN⁻ ligand, favoring S-coordination in reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
